Octadeca-5,9,12,15-tetraenoic acid
Description
Octadeca-6,9,12,15-tetraenoic acid (ODTA), also known as stearidonic acid (SDA), is an 18-carbon polyunsaturated fatty acid (PUFA) with four cis double bonds at positions 6, 9, 12, and 15 (counted from the carboxylic acid group) . Its molecular formula is C₁₈H₂₈O₂, with a monoisotopic mass of 276.2089 Da . ODTA is classified as an omega-3 (n-3) fatty acid due to its terminal double bond at the third carbon from the methyl end . It is biosynthesized in marine algae (e.g., Ulva fasciata) and has demonstrated significant biological activities, including potent algicidal effects against harmful phytoplankton like Heterosigma akashiwo .
Properties
CAS No. |
103882-06-0 |
|---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
octadeca-5,9,12,15-tetraenoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,13-14H,2,5,8,11-12,15-17H2,1H3,(H,19,20) |
InChI Key |
DNOBNGNBPVOMLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCC=CCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural Characterization and Nomenclature
The molecular structure of octadeca-5,9,12,15-tetraenoic acid (C₁₈H₂₈O₂) features an 18-carbon chain with double bonds at positions 5, 9, 12, and 15, all in the cis (Z) configuration. Its IUPAC name, (5Z,9Z,12Z,15Z)-octadeca-5,9,12,15-tetraenoic acid, distinguishes it from other isomeric forms such as stearidonic acid (6,9,12,15) and the 4,8,12,15 variant. The compound’s systematic numbering emphasizes the methyl-end position of the final double bond, aligning it with omega-3 classification.
Synthetic Preparation Methodologies
Direct Synthesis via Fatty Acid Salts
The formation of water-soluble salts using N-alkylpolyhydroxyamines represents a primary method for stabilizing and delivering polyunsaturated fatty acids. While the patent WO1996033155A1 specifically documents analogs like docosahexaenoic acid (DHA) and γ-linolenic acid (GLA), the protocol is directly adaptable to this compound:
- Reagent Preparation :
N-Methyl glucamine (Meglumine) is dissolved in deionized water under inert nitrogen atmosphere to prevent oxidation. - Acid Addition :
The free fatty acid is added dropwise to the aqueous amine solution with vigorous stirring. For a 20% w/v solution, 1.0 g of this compound would react with 595.5 mg N-methyl glucamine in 8.0 mL water. - Purification :
The resulting clear solution is sterile-filtered (0.2 μm) and lyophilized to yield a stable powder.
Critical Parameters :
Covalent Derivative Synthesis
Enhancing bioavailability through esterification or amidation is well-documented for analogous PUFAs. Two principal approaches are employed:
Ascorbyl Esterification
- Chlorination :
this compound is converted to its acyl chloride using thionyl chloride or oxalyl chloride. - Coupling Reaction :
The acyl chloride reacts with ascorbic acid in anhydrous dichloromethane at 0–5°C, forming 6-O-(octadeca-5,9,12,15-tetraenoyl) ascorbate. - Salt Formation :
The ascorbyl ester is subsequently complexed with N-methyl glucamine to improve aqueous solubility.
Salicylate Conjugates
- Protective Group Strategy :
2,2,2-Trichloroethyl salicylate is reacted with octadeca-5,9,12,15-tetraenoyl chloride in pyridine at 0°C. - Deprotection :
Zinc dust in tetrahydrofuran/acetic acid/water removes the trichloroethyl group, yielding 2-(octadeca-5,9,12,15-tetraenoyloxy) benzoic acid. - Final Product Isolation :
Lyophilization produces a hygroscopic powder suitable for pharmaceutical formulations.
Natural Isolation and Purification
While synthetic routes dominate industrial production, natural extraction remains theoretically viable:
Analytical Characterization
Industrial Applications and Formulations
Challenges and Optimization Strategies
Oxidative Instability
Chemical Reactions Analysis
Types of Reactions
Octadeca-5,9,12,15-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxy acids and other oxidation products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: The double bonds in the molecule can participate in substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium) is often used for reduction reactions.
Substitution: Halogens and other electrophiles can be used for substitution reactions at the double bond positions.
Major Products Formed
Oxidation: Hydroxy acids and other oxygenated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids and other substituted derivatives.
Scientific Research Applications
Octadeca-5,9,12,15-tetraenoic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialized oils and nutritional supplements.
Mechanism of Action
The mechanism of action of octadeca-5,9,12,15-tetraenoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence the production of signaling molecules such as eicosanoids. The compound’s effects are mediated through its incorporation into cell membranes and subsequent impact on membrane fluidity and function .
Comparison with Similar Compounds
Research Implications and Gaps
- Ecological Applications : ODTA’s algicidal potency positions it as a candidate for controlling red tides and algal blooms .
- Therapeutic Potential: While ODTA’s anti-inflammatory properties are understudied compared to EPA/DHA, its metabolic stability warrants further investigation .
- Synthesis Challenges : ODTA’s regioselective biosynthesis in algae remains poorly understood, highlighting the need for enzymatic studies .
Q & A
Q. What experimental protocols are recommended for synthesizing stearidonic acid in vitro?
- Methodology : Enzymatic elongation and desaturation of α-linolenic acid (ALA) using recombinant Δ6-desaturase enzymes in microbial systems (e.g., yeast or E. coli). Optimize reaction conditions (pH, temperature, cofactors like NADPH) to maximize yield. Validate products via gas chromatography (GC-FID) or LC-MS, referencing exact mass (276.2089 g/mol) and fragmentation patterns .
Q. How should researchers design assays to quantify stearidonic acid in biological matrices?
- Methodology : Employ lipid extraction (Folch or Bligh-Dyer method) followed by solid-phase extraction (SPE) for purification. Use stable isotope-labeled internal standards (e.g., deuterated SDA) for LC-MS/MS quantification in multiple reaction monitoring (MRM) mode. Calibrate with certified reference materials (CRMs) to ensure precision and avoid matrix effects .
Advanced Research Questions
Q. What mechanisms explain the contrasting roles of stearidonic acid in promoting dinoflagellate growth versus algalicidal activity?
- Methodology : Conduct dose-response experiments using purified SDA (≥95% purity) on dinoflagellate cultures (e.g., C. marina). Measure growth inhibition (EC50) and cell viability via flow cytometry. Compare with other PUFAs (e.g., α-linolenic acid) to identify structure-activity relationships. Environmental factors (temperature, nutrient availability) should be controlled to isolate SDA-specific effects .
Q. How can regioselective enzymatic modifications of stearidonic acid be optimized for biotechnological applications?
- Methodology : Utilize fungal peroxygenases (e.g., from Agrocybe aegerita) for epoxidation at specific double bonds. Monitor reaction progress via thin-layer chromatography (TLC) and characterize epoxy derivatives using tandem MS/MS. Adjust substrate-to-enzyme ratios and oxygen availability to enhance selectivity .
Q. What strategies resolve contradictions in reported metabolic fates of stearidonic acid across different model organisms?
- Methodology : Perform comparative metabolomics using isotopically labeled SDA (¹³C or ¹⁴C) in in vivo systems (e.g., mammals vs. microalgae). Analyze metabolites via high-resolution MS and pathway mapping tools (e.g., KEGG). Consider species-specific enzyme kinetics (e.g., Δ6-desaturase activity) and compartmentalization of lipid pathways .
Q. How do researchers validate the ecological role of stearidonic acid in plant-plant allelopathic interactions?
- Methodology : Isolate SDA from macrophyte aqueous extracts (e.g., M. nitidum) and test allelopathic activity using bioassays (e.g., seed germination inhibition). Pair with transcriptomic analysis to identify stress-response genes in target species. Control for co-occurring compounds via fractionation and reconstitution experiments .
Data Analysis and Reporting Guidelines
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of stearidonic acid in experimental studies?
- Methodology : Use nonlinear regression models (e.g., log-logistic curves) to calculate EC50/LC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance .
Q. How should researchers address variability in PUFA quantification across different analytical platforms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
